molecular formula C17H27BN2O2 B571821 2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310404-13-7

2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B571821
M. Wt: 302.225
InChI Key: JGOABNYRXBZVBO-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C17H27BN2O2 and its molecular weight is 302.225. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and its derivatives have been synthesized and analyzed for their structural properties. These compounds are boric acid ester intermediates, and their structures have been confirmed using various techniques such as FTIR, NMR spectroscopy, and mass spectrometry. Single crystals of these compounds have been measured by X-ray diffraction, enabling detailed crystallographic and conformational analyses. These studies provide insights into the molecular structures and physicochemical properties of these compounds, crucial for their potential applications in scientific research (Huang et al., 2021).

Comparative Structural Analysis

A comparative structural analysis has been conducted on pyridin-2-ylboron derivatives, including the subject compound. This study highlights the differences in molecular structures, bond angles, and electrostatic potential, which are instrumental in understanding their chemical reactivity and stability. Such analyses are critical for developing new compounds with specific chemical properties (Sopková-de Oliveira Santos et al., 2003).

Vibrational Properties and DFT Studies

The vibrational properties of similar compounds have been studied using density functional theory (DFT) and various spectroscopic methods. These studies provide valuable information about the molecular structure, electron distribution, and vibrational characteristics of these compounds, which are essential for their use in various scientific applications (Wu et al., 2021).

Synthesis of Related Derivatives

Derivatives of similar compounds have been synthesized and tested for their properties. These synthesis processes often involve complex chemical reactions and provide a pathway to creating new compounds with potential applications in various scientific fields (Radl et al., 1999).

Scale-Up and Suzuki Coupling Methods

The scale-up synthesis and Suzuki coupling methods have been optimized for the production of these compounds. These methods are crucial for the large-scale production and practical application of these compounds in research and industry (Bethel et al., 2012).

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O2/c1-13-8-7-11-20(12-13)15-10-6-9-14(19-15)18-21-16(2,3)17(4,5)22-18/h6,9-10,13H,7-8,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOABNYRXBZVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671300
Record name 2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1310404-13-7
Record name 2-(3-Methyl-1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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